molecular formula C15H12ClN3O2 B11784083 Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Cat. No.: B11784083
M. Wt: 301.73 g/mol
InChI Key: LLSROLAJBFWKOU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl 2-aminopyrazine-3-carboxylate under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to scale up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate stands out due to its unique structural features, which allow for diverse chemical modifications and a wide range of biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .

Biological Activity

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS: 1035556-24-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

The chemical formula for this compound is C15H12ClN3O2C_{15}H_{12}ClN_{3}O_{2}. The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study demonstrated that certain pyrazole derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing potent antimicrobial efficacy .
  • Biofilm Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .

Modulation of Adenosine A2A Receptor

This compound has been identified as a modulator of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes and is implicated in several diseases:

  • Cancer Treatment : Antagonists of the A2A receptor are being explored for their potential in cancer therapies. By inhibiting this receptor, the compounds may enhance immune responses against tumors .
  • Neurological Disorders : The modulation of adenosine receptors has implications for treating conditions such as Parkinson's disease and Alzheimer's disease .

Antibacterial Activity

The antibacterial properties of imidazo[1,2-a]pyrazines have been extensively studied:

Compound TypeActivity LevelTarget Bacteria
Imidazo[1,2-a]pyrazinesModerate to HighGram-positive and Gram-negative bacteria
Specific DerivativesPotentMycobacterium species

A series of studies have reported that various imidazo derivatives exhibit potent antibacterial activity against a range of bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple synthetic pathways that yield derivatives with varying biological activities. The SAR studies highlight the importance of substituents on the imidazo ring in enhancing biological activity.

For example:

  • Compounds with electron-donating groups at specific positions on the imidazo ring showed increased anticancer activity compared to those with electron-withdrawing groups .

Clinical Implications

Studies indicate that compounds similar to this compound could serve as leads for developing new therapeutic agents against cancer and infectious diseases. The modulation of adenosine receptors presents a promising avenue for enhancing immune responses in cancer therapy .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-5-3-4-6-11(10)16)18-12-9-17-7-8-19(12)14/h3-9H,2H2,1H3

InChI Key

LLSROLAJBFWKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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